

# Measuring Antioxidant Activity in Food Samples Using Trolox: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trolox

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This document provides detailed application notes and protocols for measuring the antioxidant activity of food samples using **Trolox** (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a reference standard. **Trolox** is a water-soluble analog of vitamin E and is widely used to create a standard curve to which the antioxidant capacity of unknown samples can be compared. The results are typically expressed as **Trolox** Equivalent Antioxidant Capacity (TEAC).

Two of the most common assays for determining antioxidant capacity, the **Trolox** Equivalent Antioxidant Capacity (TEAC/ABTS) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay, are detailed below. These methods are applicable to a wide range of food matrices, including fruits, vegetables, beverages, and dietary supplements.

## Principle of Antioxidant Activity Assays

Antioxidant assays are based on the ability of antioxidants to scavenge free radicals. In these assays, a synthetic radical is generated, and the capacity of a sample to neutralize this radical is measured, typically through a change in absorbance or fluorescence. By comparing this quenching ability to that of **Trolox**, a quantitative measure of the total antioxidant capacity can be obtained.

## Data Presentation: Trolox Equivalent Antioxidant Capacity of Various Food Samples

The following tables summarize the antioxidant capacity of various food samples, expressed as micromoles of **Trolox** Equivalents (TE) per 100 grams or 100 milliliters of the sample. These values are compiled from various scientific studies and can be used for comparative purposes.

Table 1: Antioxidant Capacity of Selected Fruits

Fruit	Antioxidant Capacity ( $\mu\text{mol TE}/100\text{g}$ )
Strawberry	3577
Plum	2136
Orange	1819
Red Grape	1788
Kiwi Fruit	1371
Pink Grapefruit	1238
White Grape	985
Banana	879
Apple	797
Tomato	644
Pear	533
Honeydew Melon	338

Table 2: Antioxidant Capacity of Selected Vegetables

Vegetable	Antioxidant Capacity (μmol TE/100g)
Red Cabbage	2251
Broccoli	1590
Spinach	1515
Onion	1326
Leek	1142
Cauliflower	860
Lettuce	741
Tomato	644

Table 3: Antioxidant Capacity of Selected Beverages

Beverage	Antioxidant Capacity (μmol TE/100mL)
Green Tea	879
Black Coffee	630
Black Tea	620
Grape Juice	240
Grapefruit Juice	210
Orange Juice	150
Apple Juice	80

## Experimental Protocols

### Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

- Solid Samples (Fruits and Vegetables):

- Homogenize a known weight of the fresh sample in a suitable solvent (e.g., 80% ethanol or a phosphate buffer).[1]
- Centrifuge the homogenate to pellet solid debris.
- Collect the supernatant for analysis. The supernatant may require further dilution to fall within the linear range of the assay.
- Liquid Samples (Juices, Teas, Coffee):
  - Brew teas and coffee according to standard methods and allow them to cool to room temperature.[2][3]
  - Centrifuge or filter the liquid samples to remove any particulate matter.
  - Dilute the samples as necessary with the appropriate buffer.

## Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) Assay

This assay is based on the ability of antioxidants to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[1][4] The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is monitored by measuring the decrease in absorbance at 734 nm.[4]

### 3.2.1. Reagent Preparation

- ABTS Stock Solution (7 mM): Dissolve ABTS salt in water.
- Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[4]
- ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[4] Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.[4]

- **Trolox** Stock Solution (e.g., 1 mM): Prepare by dissolving **Trolox** in a suitable solvent, such as ethanol or a buffer.
- **Trolox** Standard Solutions: Prepare a series of dilutions from the **Trolox** stock solution to create a standard curve (e.g., 0-200  $\mu\text{M}$ ).

### 3.2.2. Experimental Workflow: TEAC/ABTS Assay



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Caption: Workflow for the TEAC/ABTS antioxidant assay.

### 3.2.3. Assay Procedure (96-well plate format)

- Pipette 10  $\mu\text{L}$  of the **Trolox** standards, sample extracts, and a blank (solvent) into separate wells of a 96-well microplate.<sup>[4]</sup>
- Add 200  $\mu\text{L}$  of the diluted ABTS•+ working solution to each well.
- Incubate the plate at room temperature for a specified time (e.g., 6 minutes) in the dark.<sup>[4]</sup>
- Measure the absorbance at 734 nm using a microplate reader.<sup>[4]</sup>

### 3.2.4. Data Analysis

- Calculate the percentage inhibition of the ABTS•+ radical for each standard and sample.
- Plot the percentage inhibition against the **Trolox** concentration to generate a standard curve.
- Determine the TEAC of the samples by interpolating their percentage inhibition on the standard curve and express the results as  $\mu\text{mol TE/g}$  or  $\mu\text{mol TE/mL}$ .

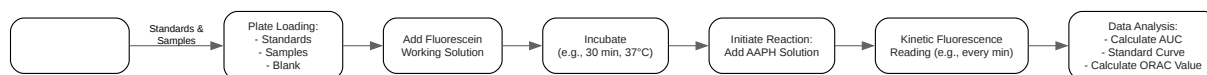
## Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[5][6] The decay of fluorescence is monitored, and the antioxidant capacity is quantified by the degree of protection provided.

### 3.3.1. Reagent Preparation

- **Fluorescein Working Solution:** Prepare a stock solution of sodium fluorescein in a 75 mM phosphate buffer and dilute it to the working concentration.[7] This solution should be protected from light.
- **AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution:** Prepare a fresh solution of AAPH in phosphate buffer immediately before use. AAPH is the peroxyl radical generator.[6]
- **Trolox Stock Solution** (e.g., 1 mM): Prepare by dissolving **Trolox** in phosphate buffer.
- **Trolox Standard Solutions:** Prepare a series of dilutions from the **Trolox** stock solution to create a standard curve (e.g., 0-50  $\mu$ M).[7]

### 3.3.2. Experimental Workflow: ORAC Assay



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Caption: Workflow for the ORAC antioxidant assay.

### 3.3.3. Assay Procedure (96-well plate format)

- Add 25  $\mu$ L of **Trolox** standards, sample extracts, or a blank (phosphate buffer) to the wells of a 96-well microtiter plate.[8]
- Add 150  $\mu$ L of the fluorescein working solution to each well.[8]
- Incubate the plate at 37°C for 30 minutes.[7][8]

- Initiate the reaction by adding 25  $\mu$ L of the freshly prepared AAPH solution to each well.[5][8]
- Immediately begin kinetic fluorescence readings (excitation at  $\sim$ 485 nm, emission at  $\sim$ 520 nm) at regular intervals (e.g., every minute) for a specified duration (e.g., 60-120 minutes).[5][8]

#### 3.3.4. Data Analysis

- Calculate the Area Under the Curve (AUC) for each well from the fluorescence decay curve.
- Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
- Plot the Net AUC against the **Trolox** concentration to generate a standard curve.
- Determine the ORAC value of the samples by interpolating their Net AUC on the standard curve and express the results as  $\mu$ mol TE/g or  $\mu$ mol TE/mL.

## Conclusion

The TEAC/ABTS and ORAC assays are robust and reliable methods for quantifying the antioxidant capacity of a wide variety of food samples. By using **Trolox** as a standard, researchers can obtain comparable and reproducible data. The detailed protocols and data presented in these application notes provide a comprehensive guide for scientists and professionals in the fields of food science, nutrition, and drug development. Adherence to standardized protocols and careful sample preparation are essential for ensuring the accuracy and integrity of the results.

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